molecular formula C14H17N3O3 B2968952 1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea CAS No. 2034404-64-1

1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Cat. No.: B2968952
CAS No.: 2034404-64-1
M. Wt: 275.308
InChI Key: NCXLLQXXDVOIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 4-methoxybenzylamine with 5-methyl-1,2-oxazole-4-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]thiourea: Similar structure with a thiourea linkage instead of a urea linkage.

    1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]carbamate: Similar structure with a carbamate linkage instead of a urea linkage.

    1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]amide: Similar structure with an amide linkage instead of a urea linkage.

Uniqueness

1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl group and the oxazole ring enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10-12(9-17-20-10)8-16-14(18)15-7-11-3-5-13(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXLLQXXDVOIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.